molecular formula C13H12N4O7 B13992037 Phenylmethanamine; 2,4,6-trinitrophenol CAS No. 25566-60-3

Phenylmethanamine; 2,4,6-trinitrophenol

Cat. No.: B13992037
CAS No.: 25566-60-3
M. Wt: 336.26 g/mol
InChI Key: CRBCQCHVUUTKDG-UHFFFAOYSA-N
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Description

Phenylmethanamine, also known as benzylamine, is an organic compound with the formula C6H5CH2NH2. It is a primary amine where the amino group is attached to a benzyl group. 2,4,6-Trinitrophenol, commonly known as picric acid, is a chemical compound with the formula C6H2(NO2)3OH. It is a nitroaromatic compound and is known for its explosive properties.

Preparation Methods

Scientific Research Applications

Phenylmethanamine

Phenylmethanamine is used in various scientific research applications:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has several scientific research applications:

Mechanism of Action

Phenylmethanamine

Phenylmethanamine exerts its effects by acting as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, forming new chemical bonds .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects through its explosive properties. It decomposes rapidly upon heating or impact, releasing a large amount of energy . It can also act as an oxidizing agent in chemical reactions .

Comparison with Similar Compounds

Phenylmethanamine

Similar compounds include methylamine, ethylamine, and aniline. Phenylmethanamine is unique due to the presence of the benzyl group, which imparts different chemical properties compared to simple aliphatic amines .

2,4,6-Trinitrophenol

Similar compounds include 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT). 2,4,6-Trinitrophenol is unique due to its higher explosive power compared to other nitroaromatic compounds .

Properties

CAS No.

25566-60-3

Molecular Formula

C13H12N4O7

Molecular Weight

336.26 g/mol

IUPAC Name

phenylmethanamine;2,4,6-trinitrophenol

InChI

InChI=1S/C7H9N.C6H3N3O7/c8-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6,8H2;1-2,10H

InChI Key

CRBCQCHVUUTKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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